An In-depth Technical Guide to Diphenyl Phosphite: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to Diphenyl Phosphite: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl phosphite, also known as diphenyl phosphonate, is a versatile organophosphorus compound with the chemical formula (C₆H₅O)₂P(O)H.[1] It exists as a colorless, viscous liquid and sees significant application in organic synthesis, polymer chemistry, and the development of novel bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of diphenyl phosphite, its molecular structure, key reactivity, and detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Identification
Diphenyl phosphite possesses a tetrahedral geometry around the central phosphorus atom.[1] It is a diorganophosphite that exists in tautomeric equilibrium with the phosphonate form, with the equilibrium heavily favoring the phosphonate structure with a P=O double bond and a P-H bond.
Structural Diagram
Caption: Molecular structure of Diphenyl Phosphite.
Physicochemical Properties
The following tables summarize the key physical and chemical properties of diphenyl phosphite.
| Identifier | Value | Reference |
| CAS Number | 4712-55-4 | [3] |
| Molecular Formula | C₁₂H₁₁O₃P | [3] |
| Molecular Weight | 234.19 g/mol | [3] |
| IUPAC Name | Diphenyl phosphonate | [1] |
| Synonyms | Diphenyl hydrogen phosphite, Phosphonic acid diphenyl ester | [1][3] |
| SMILES | C1=CC=C(C=C1)OP(=O)OC2=CC=CC=C2 | [4] |
| InChI Key | OGBPILLJZSJJRC-UHFFFAOYSA-N | [4] |
| Physical Property | Value | Reference |
| Appearance | Colorless viscous liquid | [1] |
| Melting Point | 12 °C | [3] |
| Boiling Point | 218-219 °C at 26 mmHg | [5] |
| Density | 1.223 g/cm³ at 25 °C | [3] |
| Flash Point | 176 °C (closed cup) | [3] |
| Refractive Index (n20/D) | 1.558 | [5] |
| Solubility | Soluble in organic solvents, insoluble in water. | [2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of diphenyl phosphite.
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.21 (s, 0.5H), 7.37-7.33 (m, 4H), 7.25-7.19 (m, 6H), 6.39 (s, 0.5H) | [6] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 149.4 (d, JC-P = 8.1 Hz), 130.1, 125.9, 120.6 (d, JC-P = 4.8 Hz) | [6] |
| ³¹P NMR (162 MHz, CDCl₃) | δ (ppm): 0.82 | [6] |
| IR Spectroscopy | Key peaks indicative of P=O, P-O-C, and aromatic C-H bonds are expected. | [7][8] |
| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 234, with fragmentation patterns corresponding to the loss of phenoxy and phenyl groups. | [9] |
Chemical Reactivity and Applications
Diphenyl phosphite is a key reagent in several important organic transformations. Its reactivity is centered around the nucleophilic phosphorus atom and the acidic P-H proton.
Kabachnik-Fields Reaction
One of the most notable applications of diphenyl phosphite is in the Kabachnik-Fields reaction, a three-component condensation to synthesize α-aminophosphonates.[1][10] These products are of significant interest in medicinal chemistry as they are phosphorus analogs of α-amino acids.[10]
The reaction involves an amine, a carbonyl compound (aldehyde or ketone), and diphenyl phosphite.[10] The mechanism can proceed through two primary pathways: either via the formation of an imine followed by hydrophosphonylation, or through the formation of an α-hydroxyphosphonate which is subsequently displaced by the amine.[11][12]
Caption: Reaction pathways of the Kabachnik-Fields reaction.
Other Applications
-
Antioxidant and Stabilizer: Diphenyl phosphite is utilized as a stabilizer in polymers to improve their thermal and oxidative stability by scavenging free radicals.[2]
-
Synthesis of Bioactive Molecules: It serves as a reactant in the synthesis of α-hydroxyphosphonates, which have shown antioxidant and antimicrobial activity.[5]
-
Peptide Synthesis: It has been employed as a coupling reagent in the synthesis of sterically hindered peptides.
Experimental Protocols
Synthesis of Diphenyl Phosphite from Triphenyl Phosphite and Phosphorous Acid
This method provides a direct route to diphenyl phosphite without the formation of byproducts.
Materials:
-
Triphenyl phosphite (124 g)
-
Phosphorous acid (16.4 g)
-
Reaction flask equipped with a stirrer, thermometer, and heating mantle.
Procedure:
-
Combine triphenyl phosphite and phosphorous acid in the reaction flask. The phosphorous acid will initially form an insoluble layer.[13]
-
Gradually warm the mixture with stirring. At approximately 55 °C, the phosphorous acid should dissolve.[13]
-
Continue heating the solution to 160 °C over a period of about one hour.[13]
-
Cool the resulting product to room temperature.
-
Purification (Optional): The product can be purified by distillation. To remove residual phenol, heat the product to 150 °C under vacuum.[5] It is recommended to distill in small batches as decomposition can occur.[5]
Characterization by NMR Spectroscopy
Objective: To confirm the identity and purity of the synthesized diphenyl phosphite.
Materials and Equipment:
-
Synthesized diphenyl phosphite sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve a small amount of the diphenyl phosphite sample in CDCl₃ in an NMR tube.
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra according to the instrument's standard operating procedures.
-
For ³¹P NMR, use an external standard of 85% H₃PO₄ as a reference (0 ppm).[6]
-
Process the spectra and compare the chemical shifts and coupling constants with the literature values provided in Section 3 of this guide.
Safety and Handling
Diphenyl phosphite is harmful if swallowed and causes skin and eye irritation. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[3] Recommended storage temperature is 2-8 °C.[3]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.
Conclusion
Diphenyl phosphite is a valuable and reactive organophosphorus compound with a well-defined structure and a range of applications in synthetic chemistry. Its utility in the Kabachnik-Fields reaction for the creation of amino acid analogues highlights its importance in the field of drug discovery. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective use in a research and development setting.
References
- 1. Diphenylphosphite - Wikipedia [en.wikipedia.org]
- 2. CN108358964B - Preparation method of diphenyl phosphite - Google Patents [patents.google.com]
- 3. Diphenyl Phosphite (contains about 5% Phenol) | 4712-55-4 | FD60343 [biosynth.com]
- 4. Diphenyl phosphite | C12H11O3P | CID 62550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIPHENYL PHOSPHITE | 4712-55-4 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. DIPHENYL PHOSPHITE(4712-55-4) IR Spectrum [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Phosphonic acid, diphenyl ester [webbook.nist.gov]
- 10. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. US2984680A - Method for preparing diphenyl phosphites - Google Patents [patents.google.com]
